molecular formula C22H26O3 B1292239 2-Acetoxy-4'-heptylbenzophenone CAS No. 890098-50-7

2-Acetoxy-4'-heptylbenzophenone

Cat. No. B1292239
M. Wt: 338.4 g/mol
InChI Key: GDQACGOGALDGOV-UHFFFAOYSA-N
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Description

The compound 2-Acetoxy-4'-heptylbenzophenone, while not directly studied in the provided papers, is related to a class of compounds known as benzophenones, which have been the subject of various research studies. Benzophenones are aromatic ketones that are often used in organic chemistry as photoinitiators, UV stabilizers, and intermediates in the synthesis of other complex molecules. The papers provided discuss various benzophenone derivatives and their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of benzophenone derivatives can be complex and involves various chemical reactions. For instance, the photochemical synthesis of 2,2'-dihydroxy-5-methoxybenzophenone from p-methoxyphenyl salicylate is described, which involves irradiation but yields low results in both hexane and methanol . Another paper discusses the synthesis of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives, which upon hydrolysis and acetylation, yield different phenylpropenoic acid compounds . Additionally, selective syntheses of 2-hydroxy-4'-hydroxybenzophenones through cascade reactions involving [4 + 2] or [3 + 3] annulation are presented . These studies highlight the diverse synthetic routes that can be taken to obtain various benzophenone derivatives.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is crucial for their chemical behavior and potential applications. The structure of 2-(2-formylphenoxyl)acetic acid-2-hydroxybenzohydrazone and its complexes was calculated using quantum chemistry, providing insights into the geometries, molecular orbital energies, and atomic Mulliken charge populations . X-ray crystallography has also been used to confirm the structure of synthesized compounds, as seen in the study of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone .

Chemical Reactions Analysis

Benzophenone derivatives undergo various chemical reactions that modify their structure and properties. For example, the photo-Fries rearrangement of p-methoxyphenyl o-acetoxybenzoate leads to the formation of 2'-acetoxy-2-hydroxy-5-methoxybenzophenone . The reactivity of these compounds can be influenced by factors such as solvent polarity, as seen in the synthesis of 2-hydroxy-4-methoxybenzophenone, where acetone was found to be a suitable solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are determined by their molecular structure. The crystal structures of carboxylic acid derivatives, such as (2-carboxyphenoxy)acetic acid, reveal the importance of hydrogen bonding in the formation of extended structures and adducts . These interactions can significantly influence the melting points, solubility, and stability of the compounds.

Scientific Research Applications

Environmental Monitoring and Analysis

A significant application of related benzophenone derivatives, such as hydroxylated benzophenone UV absorbers, is in environmental monitoring and analysis. For example, a study developed a method for determining hydroxylated benzophenone UV absorbers in environmental water samples. This method, which involves solid-phase extraction followed by liquid chromatography-tandem mass spectrometry, underscores the importance of benzophenone derivatives in tracing environmental pollutants, particularly those related to UV filters in aquatic environments (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).

Advanced Materials Development

Benzophenone derivatives have also been explored in the development of advanced materials. For instance, coordination polymers based on Copper(I)‐Thiophenolates, involving similar chemical functionalities, were studied for their reversible luminescent thermochromic behavior. These materials, which exhibit color changes upon cooling, highlight the potential of benzophenone derivatives in creating thermochromic and luminescent materials for various technological applications, such as 2D imaging sensor films (Troyano, Castillo, Martínez, Fernández‐Moreira, Ballesteros, Maspoch, Zamora, & Delgado, 2018).

Biological Studies and Safety Assessments

Benzophenone derivatives are extensively studied for their biological effects and safety profiles. One study focused on the skin metabolism of aminophenols, showing that human keratinocytes could serve as a model for predicting the dermal transformation of certain compounds, suggesting a method for assessing the safety of chemicals that come into contact with the skin. This research provides insights into the metabolic pathways and potential safety concerns associated with benzophenone derivatives and similar compounds (Goebel, Hewitt, Kunze, Wenker, Hein, Beck, & Skare, 2009).

properties

IUPAC Name

[2-(4-heptylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-3-4-5-6-7-10-18-13-15-19(16-14-18)22(24)20-11-8-9-12-21(20)25-17(2)23/h8-9,11-16H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQACGOGALDGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641584
Record name 2-(4-Heptylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-4'-heptylbenzophenone

CAS RN

890098-50-7
Record name 2-(4-Heptylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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